molecular formula C21H23N3O4 B12183866 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12183866
M. Wt: 381.4 g/mol
InChI Key: GHAYVRFXJPVQIX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinone core substituted with a 2-methoxyphenyl group at position 1 and a carboxamide moiety at position 2.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-benzamidoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-28-18-10-6-5-9-17(18)24-14-16(13-19(24)25)21(27)23-12-11-22-20(26)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,22,26)(H,23,27)

InChI Key

GHAYVRFXJPVQIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pyrrolidinecarboxamide Family

The following table summarizes key structural analogues and their differentiating features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
1-(2-Methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide (Target) Pyrrolidinone 1-(2-methoxyphenyl), 3-carboxamide (N-(2-phenylcarbamoylethyl)) C₂₂H₂₃N₃O₄ 405.44 g/mol
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidinone 1-(4-substituted phenyl), 3-carboxamide (N-(4-methoxybenzyl)), fluorophenyl C₂₈H₂₇FN₄O₆ 558.53 g/mol
1-(4-Fluorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide Pyrrolidinone 1-(4-fluorophenyl), 3-carboxamide (N-(1-phenylethyl)) C₁₉H₁₉FN₂O₂ 326.36 g/mol
1-(4-Ethylphenyl)-5-oxo-N-(piperidin-4-yl)pyrrolidine-3-carboxamide Pyrrolidinone 1-(4-ethylphenyl), 3-carboxamide (N-(piperidin-4-yl)) C₁₉H₂₇N₃O₂ 329.44 g/mol
Key Observations:
  • Substituent Effects: The 2-methoxyphenyl group in the target compound (vs. 4-fluorophenyl in or 4-ethylphenyl in ) may influence lipophilicity and receptor binding. Methoxy groups enhance solubility via hydrogen bonding, while fluorophenyl groups improve metabolic stability .
  • The target compound’s phenylcarbamoylethyl side chain may mitigate these issues by balancing hydrophobicity and steric bulk .

Functional Group Comparisons

Carboxamide Side Chains:
  • Target Compound: The phenylcarbonylamino-ethyl group provides a planar, conjugated system that may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs).
  • Piperidin-4-yl Group () : A basic nitrogen in the piperidine ring could facilitate salt formation for improved formulation, though it may increase off-target interactions .
Pyrrolidinone Core Modifications:
  • The 5-oxo group in all compounds is critical for hydrogen bonding with target proteins. Substitutions at position 1 (e.g., methoxyphenyl vs. fluorophenyl) dictate steric and electronic interactions with binding sites .

Biological Activity

The compound 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide , also known by its CAS number 1081138-64-8 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Methoxyphenyl Intermediate : The reaction begins with 2-methoxyaniline reacting with an acylating agent to form a methoxyphenyl intermediate.
  • Coupling with Methyl-Oxobutanoyl Group : This intermediate is then coupled with a methyl-oxobutanoyl chloride under basic conditions.
  • Introduction of the Phenylcarbonyl Group : Finally, phenyl isocyanate is introduced to yield the target compound.

This multi-step synthesis highlights the complexity and potential for structural modification, which is crucial for evaluating biological activity.

Anticancer Properties

Research indicates that derivatives of 5-oxopyrrolidine, including our compound of interest, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells. Notably, the compound's structure influences its potency:

  • Structure-Dependent Activity : Variations in substituents on the phenyl ring significantly affect anticancer efficacy. For instance, compounds with methoxy substitutions showed enhanced activity compared to those without .

Antimicrobial Properties

In addition to anticancer effects, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. Preliminary findings suggest that it exhibits selective antimicrobial properties against strains such as Staphylococcus aureus, which is significant given the rising concern over antibiotic resistance .

The mechanism by which 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways or bacterial growth, leading to reduced cell viability and proliferation.
  • Receptor Modulation : It may also interact with receptors that are critical in mediating cellular responses to various stimuli, further elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing a context for understanding the efficacy of our compound:

  • Anticancer Studies : In a study comparing various 5-oxopyrrolidine derivatives, compounds similar to our target exhibited significant cytotoxicity in A549 cells while demonstrating lower toxicity in non-cancerous cells like HSAEC1-KT . This selectivity is crucial for developing effective cancer therapies.
  • Antimicrobial Screening : Another research effort screened derivatives against clinically relevant pathogens and found promising results against resistant strains, indicating potential for therapeutic applications in infectious diseases .

Summary Table of Biological Activities

Activity Type Target Findings
AnticancerA549 Human Lung AdenocarcinomaSignificant reduction in cell viability; structure-dependent effects .
AntimicrobialStaphylococcus aureusSelective activity against multidrug-resistant strains .

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